molecular formula C20H18F2N2O2 B3042448 1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618103-00-7

1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3042448
CAS No.: 618103-00-7
M. Wt: 356.4 g/mol
InChI Key: IIAYOTAGNKYUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluorophenyl and isobutylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 2,4-difluorobenzaldehyde with 4-isobutylbenzoyl chloride in the presence of a base, followed by cyclization with hydrazine to form the pyrazole ring. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the production. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the phenyl groups are oxidized to form corresponding derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, such as halogenation or nitration, can be carried out on the phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration, respectively.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • 1-(2,4-Difluorophenyl)-3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

  • 1-(2,4-Difluorophenyl)-3-(4-propylphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid stands out due to its specific structural features, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group, in particular, may enhance its binding affinity to certain targets compared to its analogs.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c1-12(2)9-13-3-5-14(6-4-13)17-11-19(20(25)26)24(23-17)18-8-7-15(21)10-16(18)22/h3-8,10-12H,9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAYOTAGNKYUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132632
Record name 1-(2,4-Difluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618103-00-7
Record name 1-(2,4-Difluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618103-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-DIFLUOROPHENYL)-3-(4-ISOBUTYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
1-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.